![molecular formula C13H16N2S B2429115 1'H-spiro[cyclohexane-1,2'-quinazoline]-4'-thiol CAS No. 126492-23-7](/img/structure/B2429115.png)

1'H-spiro[cyclohexane-1,2'-quinazoline]-4'-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

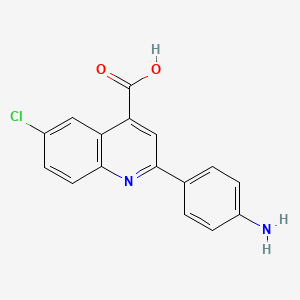

Spiro compounds, such as 1’H-spiro[cyclohexane-1,2’-quinazoline]-4’-thiol, are a class of organic compounds that feature a unique structural motif consisting of two or more rings that share a single atom . They are known for their three-dimensional structure and ability to project functionalities in all three dimensions .

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by two or more rings sharing a single atom . This gives them a three-dimensional structure, which can be beneficial in drug design processes .

Aplicaciones Científicas De Investigación

Antibacterial Properties

The study by Urzúa et al. isolated several derivatives of 3’H-spiro[1-benzofuran-2,1’-cyclohexane] from Heliotropium filifolium . Notably, these compounds exhibited antibacterial activity against Gram-positive bacteria. The structure-activity relationship analysis highlighted the importance of lipophilicity. Further investigations could explore their mechanism of action and potential clinical applications.

Triazolobenzo[h]quinazoline Derivatives

In a different context, researchers synthesized a series of 5’H-spiro[benzo[h][1,2,4]-triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-ones based on 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one . Some of these derivatives displayed pronounced antibacterial effects. Further exploration could elucidate their potential as antimicrobial agents.

Electrocatalytic Cascade Synthesis

Researchers achieved the synthesis of dihydro-2’H,3H-spiro[1-benzofuran-2,5’-pyrimidines] via an electrocatalytic cascade approach. This method involved benzylidenebarbiturates and cyclohexane-1,3-diones in methanol, resulting in moderate yields . Investigating the biological activity of these spiro compounds could be worthwhile.

Direcciones Futuras

Spiro compounds, including 1’H-spiro[cyclohexane-1,2’-quinazoline]-4’-thiol, are a promising area of research in organic chemistry and drug design due to their unique structural features and potential bioactivity . Future research may focus on synthesizing new spiro compounds, studying their properties, and exploring their potential applications in medicine and other fields .

Mecanismo De Acción

Target of Action

The primary target of 1’H-spiro[cyclohexane-1,2’-quinazoline]-4’-thiol is Dipeptidyl Peptidase IV (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a valuable target for the treatment of Type 2 Diabetes Mellitus (T2DM) .

Mode of Action

1’H-spiro[cyclohexane-1,2’-quinazoline]-4’-thiol interacts with DPP-4, inhibiting its activity . This inhibition increases the levels of incretin hormones, which help to regulate insulin secretion, thereby controlling blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, GLP-1 (Glucagon-Like Peptide-1) and GIP (Glucose-dependent Insulinotropic Polypeptide). These hormones stimulate insulin secretion from pancreatic beta cells and suppress glucagon secretion from alpha cells. The net effect is a decrease in blood glucose levels .

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability and long duration of action .

Result of Action

The molecular and cellular effects of 1’H-spiro[cyclohexane-1,2’-quinazoline]-4’-thiol’s action result in improved glycemic control. By inhibiting DPP-4 and increasing incretin levels, it promotes insulin secretion and inhibits glucagon release, leading to a decrease in blood glucose levels .

Propiedades

IUPAC Name |

spiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c16-12-10-6-2-3-7-11(10)14-13(15-12)8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQXDLBZPHDYGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)NC3=CC=CC=C3C(=S)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2429032.png)

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/no-structure.png)

![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2429038.png)

![rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride](/img/structure/B2429043.png)

![N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2429044.png)

![2-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-N-(3-methylbutyl)nicotinamide](/img/structure/B2429046.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methylphenyl)oxamide](/img/structure/B2429048.png)

![5-ethoxy-6-ethyl-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429055.png)